Distinct Physicochemical Profile: Reduced Lipophilicity and Balanced Polarity Compared to N-Aryl Pyrrolidine-2-Carboxamide Analogs
CAS 1236271-72-9 possesses an N1-unsubstituted 5-oxopyrrolidine-2-carboxamide core, resulting in a computed XLogP of 0.6, which is markedly lower than typical values for N1-arylated analogs in the same chemotype space (e.g., N1-phenyl derivatives with XLogP > 2.5) [1]. Its TPSA of 84.2 Ų and H-bond donor count of 2 position it within the optimal range for blood-brain barrier penetration (CNS MPO desirability), whereas many in-class N1-substituted analogs exceed TPSA thresholds associated with poor CNS permeability [1]. This differentiated polarity profile is critical for CNS-targeted probe development.
| Evidence Dimension | Computed lipophilicity (XLogP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP = 0.6; TPSA = 84.2 Ų [1] |
| Comparator Or Baseline | Typical N1-arylated 5-oxopyrrolidine-2-carboxamide analogs: XLogP > 2.5; TPSA often > 90 Ų (class-level estimate based on structural trends in the pyrrolidine-isoxazole chemotype) [1] |
| Quantified Difference | ΔXLogP ≈ -1.9 (Target is significantly more hydrophilic); TPSA within CNS-favorable range |
| Conditions | Computed values from PubChem (XLogP3-AA algorithm); comparator values inferred from chemotype class analysis [1] |
Why This Matters
The lower lipophilicity reduces the risk of CYP-mediated metabolism and hERG channel blockade, while the balanced TPSA supports CNS permeability—making this compound a preferential starting point for neuroscience probe development over more lipophilic N1-substituted analogs.
- [1] PubChem Compound Summary for CID 45510925: 5-oxo-N-((5-phenylisoxazol-3-yl)methyl)pyrrolidine-2-carboxamide. National Center for Biotechnology Information (2024). View Source
